molecular formula C10H9NO5 B12440917 Methyl 2-acetyl-5-nitrobenzoate

Methyl 2-acetyl-5-nitrobenzoate

Cat. No.: B12440917
M. Wt: 223.18 g/mol
InChI Key: NNUZGAKINKNCGB-UHFFFAOYSA-N
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Description

Methyl 2-acetyl-5-nitrobenzoate is an organic compound with the molecular formula C10H9NO5. It is a derivative of benzoic acid, featuring an acetyl group at the second position and a nitro group at the fifth position on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-acetyl-5-nitrobenzoate can be synthesized through a multi-step process involving nitration and acetylation reactions. One common method involves the nitration of methyl benzoate to introduce the nitro group, followed by acetylation to add the acetyl group. The nitration is typically carried out using a mixture of nitric acid and sulfuric acid, while the acetylation can be achieved using acetic anhydride in the presence of a catalyst such as sulfuric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs more efficient and scalable processes. For instance, the use of continuous flow reactors and green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can enhance the efficiency and reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetyl-5-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: Methyl 2-amino-5-acetylbenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 2-acetyl-5-nitrobenzoic acid.

Scientific Research Applications

Methyl 2-acetyl-5-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-acetyl-5-nitrobenzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the acetyl group can participate in acetylation reactions that modify proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This combination of functional groups allows for a wide range of chemical transformations and makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C10H9NO5

Molecular Weight

223.18 g/mol

IUPAC Name

methyl 2-acetyl-5-nitrobenzoate

InChI

InChI=1S/C10H9NO5/c1-6(12)8-4-3-7(11(14)15)5-9(8)10(13)16-2/h3-5H,1-2H3

InChI Key

NNUZGAKINKNCGB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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